molecular formula C18H14BNO2 B1592621 (4-(9H-Carbazol-9-yl)phenyl)boronic acid CAS No. 419536-33-7

(4-(9H-Carbazol-9-yl)phenyl)boronic acid

Cat. No.: B1592621
CAS No.: 419536-33-7
M. Wt: 287.1 g/mol
InChI Key: JGAVTCVHDMOQTJ-UHFFFAOYSA-N
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Description

Significance of Carbazole-Based Boronic Acid Derivatives in Functional Materials and Sensing

Carbazole-based boronic acid derivatives are a class of compounds that merge the advantageous properties of both the carbazole (B46965) moiety and the boronic acid functional group. The carbazole unit, a nitrogen-containing heterocyclic aromatic compound, is known for its electron-rich nature, excellent hole-transporting capabilities, and high thermal and photochemical stability. mdpi.commagtech.com.cn These characteristics make carbazole derivatives highly sought after for applications in organic electronics. mdpi.commagtech.com.cn

When combined with a boronic acid group, the functional applications of carbazoles are significantly expanded. Boronic acids are renowned for their utility in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds, which is fundamental in the synthesis of complex organic molecules. chemimpex.comnbinno.com This reactivity allows for the precise construction of tailored molecular architectures for advanced materials. nbinno.com

The synergy between the carbazole core and the boronic acid group has led to the development of materials with enhanced performance in:

Organic Light-Emitting Diodes (OLEDs): Carbazole-based boronic acids are crucial intermediates in the synthesis of host and emitting materials for OLEDs. nbinno.com The carbazole framework provides the necessary photophysical properties, such as a wide bandgap and efficient charge transport, which are essential for creating stable and efficient light-emitting devices. mdpi.commagtech.com.cn These compounds are instrumental in developing the next generation of display technologies. nbinno.com

Chemical Sensors: The boronic acid functionality allows for the selective detection of various analytes, particularly sugars and other biomolecules containing diol units. chemimpex.comnih.gov Carbazole-based fluorescent sensors have been designed to detect glucose, demonstrating high affinity and selectivity, which is crucial for monitoring conditions like diabetes mellitus. researchgate.net The carbazole unit often acts as a fluorophore, with its emission properties changing upon binding of the target analyte to the boronic acid receptor. nih.gov

Functional Polymers: The boronic acid group facilitates the polymerization and functionalization of carbazole units, enabling the creation of functional polymers with tailored electronic and optical properties for applications in sensors, displays, and other light-emitting devices. leapchem.com

Historical Context of Carbazole and Organoboron Compounds in Chemical Research

The journey to understanding the importance of (4-(9H-Carbazol-9-yl)phenyl)boronic acid is rooted in the independent development of carbazole and organoboron chemistry.

Carbazole , a tricyclic aromatic heterocycle, was first isolated from coal tar in the late 19th century. numberanalytics.com Its structure, consisting of two benzene (B151609) rings fused to a central pyrrole (B145914) ring, gives it unique electronic and photophysical properties. mdpi.comnumberanalytics.com For many years, research into carbazole focused on its use in dyes and pigments. wikipedia.org However, with the advent of organic electronics, carbazole and its derivatives, such as polyvinylcarbazole (PVK), gained prominence as effective hole-transporting materials. mdpi.comnih.gov Traditional synthesis methods for carbazoles include the Graebe-Ullmann reaction and the Borsche-Drechsel cyclization. nih.gov More recent advancements have introduced modern techniques like transition metal-catalyzed reactions to synthesize a wider array of carbazole derivatives. numberanalytics.comnih.gov

Organoboron compounds , which contain a carbon-boron bond, have a history dating back to the mid-19th century. thieme.de However, their widespread use in synthetic chemistry began to flourish in the 20th century. numberanalytics.com A pivotal moment was the discovery of the hydroboration reaction, which provided a simple route to organoboranes. thieme.de The true impact of organoboron chemistry on the broader scientific community was solidified with the development of the Suzuki-Miyaura cross-coupling reaction, which utilizes boronic acids. thieme.de This reaction has become an indispensable tool in the pharmaceutical and materials science industries for constructing complex molecules. thieme.denih.gov Boron's unique ability to act as a Lewis acid, due to its vacant p-orbital, is fundamental to its reactivity and applications. nih.gov

The convergence of these two fields of study has led to the creation of hybrid molecules like this compound, which leverage the strengths of both parent scaffolds to create materials with novel functionalities.

Research Imperatives and Scope for this compound

This compound stands as a compound of significant interest for ongoing and future research. Its primary role as a versatile building block in organic synthesis continues to be a major focus. chemimpex.comnbinno.com The ability to participate in Suzuki-Miyaura cross-coupling reactions makes it an invaluable intermediate for creating complex carbazole derivatives with tailored properties for various applications. chemimpex.comnbinno.comleapchem.com

Key areas of current and future research include:

Advanced OLED Materials: The development of novel host and emitter materials for more efficient and stable OLEDs remains a primary objective. Research focuses on synthesizing derivatives of this compound to fine-tune the electronic and photophysical properties of the final materials, including those for thermally activated delayed fluorescence (TADF) applications. magtech.com.cnktu.edu

Pharmaceutical Intermediates: The carbazole scaffold is present in numerous biologically active compounds. nbinno.com this compound serves as a convenient starting point for synthesizing potential drug candidates, allowing for the systematic exploration of structure-activity relationships to accelerate the drug discovery process. nbinno.com

Biosensing Applications: Further exploration into the design of highly selective and sensitive fluorescent sensors for biologically important molecules is a promising research avenue. nih.govresearchgate.net Modifying the carbazole and boronic acid components can lead to sensors with improved performance in complex biological media. nih.gov

Functional Polymers and Materials: The use of this compound in the synthesis of functional polymers for applications beyond OLEDs, such as in organic photovoltaics and other electronic devices, is an expanding area of investigation. chemimpex.com

The continued exploration of this compound and its derivatives holds the potential to unlock new materials and technologies with significant scientific and commercial impact.

Compound Information

Compound Name
This compound
4-(9H-Carbazol-9-yl)benzeneboronic acid
(4-carbazol-9-ylphenyl)boronic acid
4,4'-N,N'-dicarbazole biphenyl (B1667301) (CBP)
Polyvinylcarbazole (PVK)
3,6-bis(4-vinylphenyl)-9-ethylcarbazole (VPEC)
4,4'-di(3-phenylcarbazol-9-yl)benzophenone (BPBCzO)
4,4'-di[3-[4-(carbazol-9-yl)phenyl] carbazol-9-y] benzophenone (B1666685) (BCzBCzO)
4CzIPN
fac-tris(2-phenylpyridine)iridium (Ir(ppy)3)
3,8-bis[4-(9H-carbazol-9-yl)phenyl]-1,10-phenanthroline (CZPT)
Pyridine-3-ylboronic acid
9-(4-bromobutyl)-9H-carbazole
Carbazole pyridinium (B92312) boronic acid (CPBA)
9H-Carbazole-9-(4-phenyl) boronic acid pinacol (B44631) ester
2-(2-phenyl-9H-carbazol-9-yl)dibenzo[b,d]thiophen-4-ylboronic acid
(9-([1,1'-Biphenyl]-4-yl)-9H-carbazol-3-yl)boronic acid
(9-Phenyl-9H-carbazol-4-yl)boronic acid
6-bromo-9-ethyl-9H-carbazole
6-(3-(9H-carbazol-9-yl)phenyl)-9-ethyl-9H-carbazole-3-carbonitrile
(9-phenyl-9H-carbazol-2-yl)boronic acid
4-borono-L-phenylalanine (BPA)
Sodium borocaptate (BSH)
Bortezomib
Tavaborole
Crisaborole
Fulvestrant

Chemical Data for this compound

PropertyValueSource
Molecular Formula C₁₈H₁₄BNO₂ chemimpex.com
Molecular Weight 287.13 g/mol chemimpex.com
CAS Number 419536-33-7 chemimpex.com
Appearance White to off-white crystalline powder chemimpex.com
Melting Point 264 °C chemimpex.comsmolecule.com
Purity ≥ 97% (HPLC) chemimpex.com
Boiling Point ~452.7 °C
Flash Point ~227.6 °C
Density ~1.2 g/cm³
Refractive Index ~1.638
pKa (predicted) 8.14 ± 0.17 smolecule.com

Properties

IUPAC Name

(4-carbazol-9-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BNO2/c21-19(22)13-9-11-14(12-10-13)20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-12,21-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGAVTCVHDMOQTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC=CC=C42)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630816
Record name [4-(9H-Carbazol-9-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

419536-33-7
Record name [4-(9H-Carbazol-9-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(9H-Carbazol-9-yl)phenylboronic Acid
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Synthetic Methodologies for 4 9h Carbazol 9 Yl Phenyl Boronic Acid and Its Derivatives

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for forming C-C bonds. nbinno.comillinois.eduresearchgate.net This reaction typically involves the coupling of an organoboron compound (like a boronic acid or its ester) with an organic halide or triflate. youtube.com In the context of synthesizing carbazole-based boronic acids, the Suzuki reaction can be employed to construct the biaryl backbone of the molecule. For instance, a suitably substituted bromo-carbazole can be coupled with a phenylboronic acid derivative, or vice-versa. smolecule.com The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. rsc.org

A general representation of the Suzuki-Miyaura coupling is as follows:

Scheme 1: Generalized Suzuki-Miyaura Coupling Reaction

R1-X + R2-B(OR)2 --(Pd catalyst, Base)--> R1-R2

Where R1 and R2 are aryl groups, X is a halide, and B(OR)2 is a boronic acid or ester.

Optimization of Reaction Conditions and Catalytic Systems

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the optimization of reaction parameters. Key factors include the choice of palladium precursor, ligand, base, and solvent.

Catalytic Systems: A variety of palladium sources can be utilized, with palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) being common precursors. beilstein-journals.orgtandfonline.com The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich phosphine (B1218219) ligands like SPhos and XPhos have shown high efficacy in coupling reactions involving nitrogen-containing heterocycles. nih.gov For some Suzuki couplings, palladium on carbon (Pd/C) can also be an effective catalyst.

Bases and Solvents: The base plays a critical role in the transmetalation step of the catalytic cycle. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). youtube.comnih.govchemicalbook.com The solvent system often consists of a mixture of an organic solvent, such as dioxane or toluene, and water. youtube.comnih.gov

Below is a table summarizing various optimized conditions for Suzuki-Miyaura reactions involving carbazole (B46965) derivatives.

Table 1: Optimized Reaction Conditions for Suzuki-Miyaura Coupling of Carbazole Derivatives

Catalyst System (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂K₂CO₃DimethoxyethaneNot Specified2Good mdpi.com
P1 (1.0-1.5)K₃PO₄Dioxane/H₂O605-891-99 nih.gov
P1 (6-7)K₃PO₄Dioxane/H₂O10024Good-Excellent nih.gov
Pd(OAc)₂ (5) / PPh₃AgBF₄TolueneNot SpecifiedNot SpecifiedModerate nih.gov

Note: "P1" refers to a specific precatalyst mentioned in the cited literature.

Substrate Scope and Functional Group Tolerance in Suzuki Reactions

The Suzuki-Miyaura coupling is known for its broad substrate scope and tolerance of various functional groups, which is advantageous for synthesizing complex molecules. rsc.orgnih.gov

Substrate Scope: The reaction is compatible with a diverse range of aryl and heteroaryl halides (Cl, Br, I) and boronic acids. nih.govmdpi.com Both electron-rich and electron-poor coupling partners generally react well, although reaction conditions may need to be adjusted accordingly. rsc.orgnih.gov For instance, chloroindoles, oxindoles, and azaindoles have been successfully used as substrates. nih.gov

Alternative Aryl Coupling Approaches for Carbazole Derivatives

While the Suzuki-Miyaura coupling is prevalent, other palladium-catalyzed and copper-catalyzed methods are also employed for the synthesis of the N-aryl carbazole core structure.

Buchwald-Hartwig Amination: This is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. tandfonline.comacs.org It is frequently used to synthesize the N-phenylcarbazole skeleton by coupling carbazole with an aryl halide. tandfonline.comacs.org Optimization of this reaction often involves screening different palladium precatalysts, phosphine ligands, bases, and solvents. acs.org In some cases, a one-pot synthesis of carbazoles can be achieved through a cascade of N-arylation followed by an oxidative biaryl coupling. nih.govscribd.comresearchgate.netacs.org

Chan-Lam Coupling: This copper-catalyzed reaction provides an alternative method for C-N bond formation, coupling aryl boronic acids with N-H containing compounds like carbazole. researchgate.netorganic-chemistry.orgyoutube.com The Chan-Lam coupling can often be performed under mild conditions, sometimes at room temperature and open to the air. organic-chemistry.org This method has been successfully used for the N-arylation of various nitrogen-containing heterocycles. researchgate.netnih.gov

Ullmann Condensation: A classical copper-catalyzed reaction, the Ullmann condensation can also be used to form the C-N bond between carbazole and an aryl halide, though it often requires higher temperatures than the palladium-catalyzed methods.

Borylation Methods for Boronic Acid Formation

Once the (4-(9H-Carbazol-9-yl)phenyl) core is assembled, the final step is the introduction of the boronic acid group. This is typically achieved through a borylation reaction.

A common and effective method is the lithiation-borylation sequence. This involves treating the corresponding aryl halide (e.g., 4-bromo-9-phenyl-9H-carbazole) with a strong organolithium base, such as n-butyllithium, at low temperatures to form an aryllithium intermediate. This intermediate is then quenched with a boron electrophile, most commonly a trialkyl borate (B1201080) like trimethyl borate or triisopropyl borate. Subsequent acidic hydrolysis of the resulting boronate ester yields the desired boronic acid.

Scheme 2: Lithiation-Borylation for the Synthesis of (4-(9H-Carbazol-9-yl)phenyl)boronic acid

Carbazole-Ph-Br --(1. n-BuLi, THF, -78 °C)--> Carbazole-Ph-Li --(2. B(OR)3)--> Carbazole-Ph-B(OR)2 --(3. H3O+)--> Carbazole-Ph-B(OH)2

Where Carbazole-Ph-Br represents 4-bromo-9-phenyl-9H-carbazole.

Multi-step Synthesis Pathways for Complex Carbazole-Boronic Acid Architectures

The synthesis of more complex architectures incorporating the this compound moiety often involves multi-step pathways. These routes strategically combine various coupling and functionalization reactions.

For example, a synthetic strategy might begin with the formation of a substituted biaryl amide via a Suzuki-Miyaura coupling. nih.gov This can then be followed by an intramolecular C-H functionalization and C-N bond formation to construct the carbazole ring system. nih.gov Subsequent functionalization of the phenyl ring, such as bromination, sets the stage for the final borylation step.

Another approach involves the initial N-arylation of a substituted aniline (B41778) with an o-iodo-aryl compound, often via a copper-catalyzed Chan-Lam coupling, followed by a palladium-catalyzed intramolecular C-H activation to form the carbazole core. researchgate.net These multi-step sequences allow for the precise placement of various functional groups on the carbazole and phenyl rings, leading to a wide range of complex derivatives with tailored properties for specific applications. nbinno.com

Green Chemistry Considerations in Synthetic Design

The growing emphasis on sustainable practices in the chemical industry has propelled the integration of green chemistry principles into the synthetic design of complex molecules like this compound and its derivatives. uni-saarland.de Green chemistry aims to minimize or eliminate the use and generation of hazardous substances, focusing on aspects such as atom economy, use of safer solvents and reagents, energy efficiency, and waste reduction. uni-saarland.demdpi.com The synthesis of carbazole-based boronic acids is progressively adopting these principles to create more environmentally benign and economically viable processes.

The choice of solvent is another critical factor in green synthetic design. mdpi.comresearchgate.net Many conventional organic syntheses rely on volatile and often toxic organic solvents. Research is increasingly exploring the use of greener solvents, such as water or bio-derived solvents, or even solvent-free conditions. mdpi.comresearchgate.net While the solubility of nonpolar substrates like carbazoles can be a challenge in aqueous media, techniques such as the use of phase-transfer catalysts or performing reactions "on water" are being investigated to overcome these limitations.

Catalysis is a cornerstone of green chemistry, and the synthesis of this compound benefits from catalytic approaches. mdpi.com Transition-metal-catalyzed reactions, particularly those using palladium for cross-coupling reactions like the Suzuki-Miyaura coupling, are central to forming the C-C bonds in these structures. rsc.orgnih.gov Green considerations in this area involve the use of highly efficient catalysts at low loadings, catalyst recycling, and the use of less toxic and more abundant metals where possible. rsc.org

The table below summarizes some green chemistry considerations in the synthesis of carbazole boronic acid derivatives, comparing traditional methods with greener alternatives.

Green Chemistry PrincipleTraditional ApproachGreener AlternativeResearch Findings & Advantages
Waste Prevention Multi-step synthesis with intermediate isolation and purification.One-pot synthesis, direct C-H activation. patsnap.comrsc.orgReduces solvent and reagent waste, simplifies procedures, and can increase overall yield. patsnap.com
Atom Economy Use of stoichiometric reagents and protecting groups. nih.govCatalytic C-H borylation, use of stable boronates like MIDA esters. patsnap.comnih.govMaximizes the incorporation of starting materials into the final product, avoiding the generation of by-products from protecting group manipulations. patsnap.comnih.gov
Safer Solvents & Auxiliaries Use of hazardous chlorinated or volatile organic solvents (e.g., dichloromethane). researchgate.netUse of greener solvents like water, ethanol, or solvent-free conditions. mdpi.comresearchgate.netReduces environmental impact and improves worker safety. While challenging for nonpolar substrates, new methods are being developed. researchgate.net
Energy Efficiency Reactions requiring high temperatures and long reaction times.Use of efficient catalysts, microwave or ultrasound irradiation. mdpi.comCan lead to faster reactions at lower temperatures, reducing overall energy consumption. mdpi.com
Catalysis Use of stoichiometric amounts of Lewis acids or bases.Use of recyclable, highly active transition-metal catalysts (e.g., Palladium, Iridium). patsnap.comrsc.orgCatalytic amounts are sufficient, reactions are more efficient, and catalysts can potentially be recovered and reused. mdpi.com

By integrating these green chemistry considerations, the synthesis of this compound and its derivatives can be made more sustainable, efficient, and cost-effective, meeting the increasing demands for environmentally responsible chemical manufacturing.

Applications in Organic Electronics and Optoelectronic Devices

Organic Light-Emitting Diodes (OLEDs)

The carbazole (B46965) unit is one of the most prevalent electron-donating fragments used in the synthesis of materials for OLEDs, valued for its high thermal stability, charge transport capability, and electroluminescent properties. leapchem.commdpi.com (4-(9H-Carbazol-9-yl)phenyl)boronic acid serves as a key precursor for various functional components within OLEDs.

In second-generation phosphorescent OLEDs (PhOLEDs), which can theoretically achieve 100% internal quantum efficiency (IQE), a host-guest system is employed in the emissive layer to prevent efficiency losses from effects like triplet-triplet annihilation. mdpi.comnih.govresearchgate.net Carbazole-based materials are widely used as hosts due to their high triplet energies and excellent charge-transporting properties. mdpi.comacs.org

This compound is a crucial reagent for synthesizing advanced host materials. For instance, it is used in Suzuki cross-coupling reactions to create bipolar host materials for both blue and green PhOLEDs. nih.gov One such material, synthesized from this boronic acid, demonstrated high efficiency in devices. nih.gov The functionalization of phosphorescent emitters and their host materials with main-group elements, like the boron in the boronic acid group, is a key strategy to fine-tune molecular orbitals, photophysical properties, and device performance. rsc.org

Table 1: Performance of PhOLEDs Using a Host Material Derived from this compound

Emitter Host Material Max. EQE (%) Max. Current Efficiency (cd/A) Max. Power Efficiency (lm/W) Turn-on Voltage (V)
FIrpic (Blue) PyOxd-mCz 20.8 39.7 25.0 3.5
Ir(ppy)₃ (Green) PyOxd-mCz 16.4 55.2 - -
FIrpic (Blue) PyOxd-pCz - - - -
Ir(ppy)₃ (Green) PyOxd-pCz 9.4 33.9 34.1 -

Data sourced from multiple studies for comparison. nih.govnih.govnih.gov

The integration of carbazole with boron-containing compounds has led to highly efficient emissive materials, particularly for Thermally Activated Delayed Fluorescence (TADF) applications. rsc.orgresearchgate.net TADF emitters allow for the harvesting of both singlet and triplet excitons, similar to phosphorescent materials, but without the need for heavy metals. The donor-acceptor architecture inherent in molecules derived from this compound is key to achieving the small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states required for TADF. beilstein-journals.org

Researchers have developed deep-blue emitters with bipolar properties by combining a carbazole donor with an organoboron acceptor. mdpi.com In solution-processed OLEDs, these emitters have shown high efficiency and excellent color purity, with one device achieving a CIE y coordinate of 0.046, which is exceptional for deep-blue emission. mdpi.com

Table 2: Electroluminescence Performance of Solution-Processed OLEDs with Carbazole-Boron Emitters

Emitter Max. EQE (%) Max. Current Efficiency (cd/A) Turn-on Voltage (V) CIE Coordinates (x, y)
TDBA-BCZ 7.73 8.67 4.89 (0.161, 0.046)
TDBA-PCZ 10.14 14.24 4.29 (0.151, 0.155)

Data sourced from mdpi.com.

For maximum efficiency, an OLED host material should possess balanced hole and electron transport capabilities, a feature known as bipolar charge transport. nih.govrsc.org Unipolar materials can lead to an imbalance of charge carriers in the emissive layer, limiting device performance. acs.org The combination of the electron-donating carbazole group and an electron-accepting moiety is a common strategy to create bipolar materials. nih.govnih.gov

This compound is used to synthesize such molecules. For example, by coupling it with an oxadiazole-containing fragment (an electron-accepting unit), researchers have developed the bipolar host material PyOxd-pCz. nih.gov This material exhibits both hole-transporting and electron-transporting properties. nih.gov Studies on single-carrier devices confirmed that derivatives of this boronic acid possess significant hole and electron current densities, confirming their bipolar nature which is crucial for achieving high-performance OLEDs with low efficiency roll-off. nih.govnih.gov

The fusion of an electron-donating carbazole with an electron-accepting triarylborane creates a powerful donor-acceptor (D-A) system. rsc.orgresearchgate.net This architecture is fundamental to modern optoelectronic materials, as it facilitates intramolecular charge transfer (ICT) upon photo-excitation, leading to tunable emission colors and high luminous efficiencies. rsc.orgmdpi.com this compound is a precursor to the carbazole donor fragment in these hybrids, while the triarylborane unit acts as the acceptor, characterized by an electron-deficient sp²-hybridized boron atom. mdpi.com

These D-A hybrids are versatile materials used in high-efficiency OLEDs, including those based on TADF. rsc.org The steric bulk often designed into the triarylborane component helps to prevent aggregation-caused quenching (ACQ) in the solid state, ensuring high emission efficiency. rsc.org The precise control over the electronic properties afforded by this D-A strategy has led to the development of highly efficient deep-blue emitters and other advanced optoelectronic materials. mdpi.comrsc.org

Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

The utility of this compound extends to solar energy applications. It is a valuable compound for developing materials used in organic photovoltaic cells, where its electronic properties can be harnessed to improve device efficiency and stability. chemimpex.com

In the realm of Dye-Sensitized Solar Cells (DSSCs), carbazole derivatives are frequently employed as the electron-donor component of the organic dye sensitizer. nih.govasianpubs.orgepa.gov The synthesis of these dyes often involves multistep processes where a carbazole core is functionalized and linked to an acceptor unit through a π-conjugated spacer. nih.gov For instance, carbazole-based dyes have been synthesized using palladium-catalyzed cross-coupling reactions, similar to those involving boronic acids, to construct the final D-π-A structure. nih.govasianpubs.org The carbazole donor's ability to be easily oxidized and regenerated by the electrolyte, combined with effective electron injection into the semiconductor (e.g., TiO₂), makes it a promising component for efficient DSSCs. nih.gov

Organic Thin-Film Transistors (OTFTs)

This compound is also a precursor for synthesizing organic semiconductors for Organic Thin-Film Transistors (OTFTs). nih.gov OTFTs are key components in flexible displays, sensors, and RFID tags. The performance of an OTFT is largely determined by the charge carrier mobility of the semiconductor layer. Carbazole-based materials are attractive for this purpose due to their robust thermal stability and charge-transporting capabilities. leapchem.com

Researchers have synthesized and characterized new phenyl and phenylthienyl derivatives end-functionalized with carbazole as active materials for OTFTs. nih.gov These materials, which can be prepared via coupling reactions involving precursors like this compound, have demonstrated p-channel transistor characteristics with notable carrier mobility and high current on/off ratios in top-contact/bottom-gate device architectures. nih.gov

Advanced Optoelectronic Phenomena and Applications

Aggregation-Induced Emission (AIE) Enhancement in Solid State

Aggregation-induced emission is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state. This behavior is the opposite of the more common aggregation-caused quenching (ACQ), where molecular aggregation leads to a decrease in fluorescence intensity. The AIE effect is particularly valuable for applications in solid-state lighting and sensing, where high emission efficiency in the solid form is crucial.

The carbazole moiety, a core component of the title compound, is known to be a building block for materials exhibiting AIE. researchgate.netnih.govresearchgate.netrsc.org The restriction of intramolecular rotations and vibrations in the aggregated state is a key mechanism behind AIE. In solution, the phenyl and carbazole groups can undergo low-frequency rotational and vibrational motions, which provide non-radiative decay pathways for the excited state, thus quenching fluorescence. However, in the solid state, these intramolecular motions are physically constrained, which blocks the non-radiative channels and forces the excited state to decay radiatively, resulting in enhanced fluorescence. researchgate.net

While direct quantitative AIE data for this compound is not extensively reported, studies on analogous structures provide strong evidence for its AIE potential. For instance, carbazole derivatives functionalized with tetraphenylethene, a well-known AIE-gen, exhibit significant AIE effects with high solid-state fluorescence quantum yields. researchgate.net Similarly, copolymers incorporating carbazole and tetraphenylethene units have been shown to display AIE properties. rsc.org The presence of the boronic acid group can further influence the aggregation behavior and solid-state packing, potentially enhancing the AIE effect through intermolecular interactions like hydrogen bonding. researchgate.net Research on a carbazole pyridinium (B92312) boronic acid sensor demonstrated that aggregation, driven by intermolecular forces, leads to a significant enhancement of excimer emission. researchgate.net

The AIE properties of carbazole-based materials are highly dependent on the molecular structure and substitution patterns. The introduction of different functional groups can tune the emission color and efficiency in the aggregated state.

Compound Type AIE Characteristics Key Findings Reference
Carbazole-tetraphenylethene derivativesRemarkable AIE effectHigh solid-state fluorescence quantum yields (up to 99.04%) due to restricted intramolecular rotation. researchgate.net
Carbazole-tetraphenylethene copolymersControllable AIE/ACQ propertiesInsertion of an ethynylene spacer between carbazole and TPE units can switch the emission from AIE to ACQ. rsc.org
Carbazole pyridinium boronic acidAIE-based sensingAggregation induced by glucose binding leads to a significant ratiometric fluorescent response. researchgate.net
Small molecules with carbazoleExtraordinary AIEE propertiesExhibit high quantum efficiencies in the aggregated state. rsc.org rsc.org
o-Carborane functionalized N-phenyl-carbazoleStrong AIE activityHigh solid-state fluorescence quantum yields (up to 99%). sciopen.com sciopen.com

Two-Photon Absorption Cross-Sections

Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to reach an excited state that would typically be accessed by a single photon of higher energy. This phenomenon is highly dependent on the intensity of the incident light and has applications in 3D microfabrication, optical data storage, and biological imaging. Materials with large 2PA cross-sections (σ₂) are highly sought after for these applications.

The molecular structure of this compound, featuring a donor-π-acceptor (D-π-A) character, suggests its potential for exhibiting significant 2PA. The carbazole group acts as an electron donor, the phenyl ring serves as a π-bridge, and the boronic acid can act as an acceptor. This intramolecular charge transfer character is a key design principle for enhancing 2PA cross-sections.

Compound/Material Class Reported 2PA Cross-Section (σ₂) (GM) Excitation Wavelength (nm) Key Findings Reference
Diphenylamine-based small molecule (T1)1240-A simple D-A-D structure with significant 2PA. researchgate.netrsc.org
Quinolinium-carbazole derivative (H2)515~800Potential as a two-photon fluorescent probe for nucleic acids. nih.gov
Three-branched carbazole dye (TECEB)up to 250500-550Strong potential for use in two-photon polymerization 3D printing. researchgate.net
Carbazole-derived coordination polymer2100 - 33,300-Significant enhancement of 2PA upon incorporation into a coordination polymer network. acs.org
Carbazole-coumarin fused platformTunable-A versatile platform for developing two-photon fluorescent probes. rsc.org

Note: 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹

Room-Temperature Persistent Phosphorescence

Room-temperature persistent phosphorescence (RTP) is a phenomenon where a material continues to emit light for an extended period (from milliseconds to seconds or even longer) after the cessation of photoexcitation. This "afterglow" effect is due to the slow decay of excited triplet states. Achieving efficient and long-lived RTP in purely organic materials is challenging but highly desirable for applications such as bioimaging, security inks, and emergency signage.

The ability of this compound to exhibit RTP can be inferred from the properties of its constituent parts. Both crystalline arylboronic acids and carbazole derivatives have been shown to be excellent candidates for RTP materials. nih.govresearchgate.netnih.govacs.orgfrontiersin.orgresearchgate.netrsc.orgnih.govrsc.org

The key to achieving RTP in organic molecules lies in promoting intersystem crossing (ISC) from the singlet excited state to the triplet excited state and suppressing the non-radiative decay of the triplet state. In the solid state, the rigid environment provided by crystal packing plays a crucial role in minimizing vibrational and rotational quenching of the long-lived triplet excitons.

For arylboronic acids, strong intermolecular interactions, such as hydrogen bonding, facilitate the formation of rigid crystal lattices, which is a prerequisite for RTP. nih.gov Studies on various phenylboronic acid derivatives have shown that they can exhibit long-lived RTP with lifetimes of up to several seconds. nih.govresearchgate.net For example, (4-methoxyphenyl)boronic acid displays a remarkable RTP lifetime of 2.24 seconds in its crystalline state. nih.gov

The carbazole moiety is also a well-known phosphorescent unit. The presence of heavy atoms (which is not the case here) or specific molecular packing can enhance ISC. In the case of carbazole derivatives, the formation of specific aggregates or the presence of impurities can significantly influence the RTP properties. nih.govfrontiersin.orgresearchgate.netrsc.org For instance, a series of halobenzonitrile–carbazoles have demonstrated efficient pRTP with quantum yields up to 22% and lifetimes up to 0.22 seconds. nih.govfrontiersin.orgnih.gov A derivative, (4-(9H-carbazol-9-yl)phenyl)(dibenzo[b,d]furan-2-yl)methanone, shows tunable RTP properties in different polymorphic forms, with lifetimes ranging from 0.32 to 0.76 seconds. rsc.org

The combination of the carbazole unit and the phenylboronic acid group in a single molecule, this compound, is therefore expected to create a material with significant RTP characteristics, benefiting from both the inherent phosphorescent nature of carbazole and the rigidifying effect of the boronic acid in the solid state.

Compound Phosphorescence Lifetime (τ) Phosphorescence Quantum Yield (ΦP) Emission Color Key Findings Reference
(4-methoxyphenyl)boronic acid2.24 s--One of the longest reported RTP lifetimes for a single-component organic molecule. nih.gov
Phenylboronic acid pinacol (B44631) esterseveral seconds--Serendipitous discovery of long-lived RTP in simple arylboronic esters. researchgate.net
Halobenzonitrile-carbazole derivative0.22 sup to 22%-Efficient pRTP enabled by specific molecular geometry and packing. nih.govfrontiersin.orgnih.gov
bis(4-(9H-carbazol-9-yl)phenyl)methanone373 ms--On-off switchable RTP controlled by external stimuli. researchgate.net
(4-(9H-carbazol-9-yl)phenyl)(dibenzo[b,d]furan-2-yl)methanone0.32 s - 0.76 s-light-yellow to orangeRTP properties can be tuned by controlling the aggregated state (polymorphism). rsc.org

Chemosensing and Biosensing Applications

Design Principles of Carbazole-Boronic Acid Chemosensors

The design of chemosensors based on (4-(9H-Carbazol-9-yl)phenyl)boronic acid and its derivatives hinges on the integration of two key functional components: a fluorophore and a recognition site, often referred to as a receptor. acs.org

The Fluorophore (Carbazole): The carbazole (B46965) moiety is a well-known fluorophore, prized for its rigid, planar structure and excellent photo-optical and electron-donating properties. nih.gov It provides the essential fluorescent signal that is modulated upon analyte binding.

The Recognition Site (Boronic Acid): The boronic acid group serves as the receptor. It has a well-established ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities. rsc.org This interaction is the basis for the sensor's selectivity towards specific analytes like saccharides and other diol-containing molecules. nih.gov

The Transduction Pathway: The phenyl group acts as a linker, connecting the carbazole fluorophore to the boronic acid receptor. The electronic communication between these two parts is crucial for signal transduction. When the boronic acid binds to a target analyte, it alters the electronic properties of the molecule, which in turn modulates the fluorescence emission of the carbazole unit. acs.orgnih.gov This change in fluorescence, whether it's an increase ("turn-on"), decrease ("turn-off"), or a shift in wavelength, serves as the detectable signal.

Researchers often modify this basic structure to enhance performance. For instance, creating bis-boronic acid sensors, where two boronic acid groups are incorporated, can significantly improve selectivity for certain molecules like glucose. nih.gov Furthermore, designing sensors that are water-soluble is critical for their application in biological media. nih.gov

Selective Recognition of Specific Analytes

The specific binding capability of the boronic acid group allows sensors derived from this compound to selectively recognize a range of important analytes.

The detection of glucose and other monosaccharides is a primary application for carbazole-boronic acid sensors, driven by the need for continuous glucose monitoring in diabetes management. nih.gov While simple monoboronic acids tend to show higher affinity for fructose, strategic design can yield sensors with high selectivity for glucose. nih.gov

One notable example is a water-soluble fluorescent sensor based on carbazole pyridinium (B92312) boronic acid (CPBA). rsc.orgresearchgate.net This sensor demonstrates a remarkable selective ratiometric fluorescent response to glucose over other monosaccharides. rsc.orgresearchgate.net Upon the addition of glucose, the fluorescence emission intensity of CPBA increases by over 2100-fold, whereas the increase is only 2-fold for fructose. nih.govresearchgate.net This high selectivity is attributed to a glucose-induced aggregation mechanism. rsc.orgresearchgate.net

Table 1: Performance of a Carbazole Pyridinium Boronic Acid (CPBA) Sensor for Monosaccharides

Analyte Binding Constant (K) Fluorescence Intensity Fold Change Reference
Glucose 2.3 x 10⁶ M⁻¹ >2100 rsc.org, researchgate.net
Fructose 2.7 x 10⁴ M⁻¹ 2 rsc.org, researchgate.net

This table is interactive. You can sort and filter the data.

The development of sensors that can distinguish between enantiomers (mirror-image isomers) of chiral molecules is crucial in pharmaceuticals and biological studies. Carbazole-based bis-boronic acids have proven to be effective enantioselective fluorescent sensors for tartaric acid. nih.govacs.org

These sensors exhibit a fascinating fluorescence response that differs for the D- and L-enantiomers of tartaric acid at neutral pH, showing either enhancement or diminishment of the signal. nih.gov This differential response allows for the determination of the absolute configuration of the tartaric acid. ewha.ac.kr The design of these sensors often involves incorporating dual chirogenic centers to enhance the selectivity towards chiral analytes. nih.gov The ability to distinguish between enantiomers can be visualized through different fluorescence intensity profiles, providing a clear method for chiral recognition. ewha.ac.krnih.gov

The boronic acid functional group is also capable of binding with catecholamines, such as dopamine (B1211576), a vital neurotransmitter. nih.gov The detection of dopamine is important for diagnosing and understanding neurological disorders. researchgate.net Sensors for dopamine can be constructed using a molecular imprinting polymer (MIP) approach with a boronic acid-functionalized monomer. nih.gov The boronic acid forms a cyclic ester bond with the diol group of dopamine, providing a recognition mechanism. nih.gov

While not always featuring a carbazole unit, these sensors demonstrate the principle that the boronic acid moiety is an effective receptor for dopamine. nih.govresearchgate.net Electrochemical sensors modified with boronic acid derivatives have shown high sensitivity and selectivity for dopamine, even in the presence of common interfering substances like ascorbic acid. nih.gov The integration of the this compound scaffold into such systems could provide a fluorescent detection method for dopamine.

Fluorescence Transduction Mechanisms in Chemosensing

The change in fluorescence upon analyte binding is governed by specific photophysical processes. Understanding these mechanisms is key to designing more efficient sensors.

Photoinduced Electron Transfer (PET) is a primary mechanism responsible for the fluorescence signaling in many carbazole-boronic acid sensors. nih.govnih.govrsc.org In a typical PET sensor, the system consists of a fluorophore (the carbazole unit), a receptor (the boronic acid), and a spacer (the phenyl group). acs.org

The process can be described as follows:

In the absence of an analyte: The sensor is in a "fluorescence-off" state. Upon excitation with light, an electron is transferred from one part of the molecule to another (e.g., from the fluorophore to the receptor or vice-versa), quenching the fluorescence. acs.org

In the presence of an analyte: The target analyte binds to the boronic acid receptor. This binding event alters the energy levels of the receptor, inhibiting the PET process. nih.gov As a result, the fluorescence of the carbazole unit is restored, leading to a "fluorescence-on" signal. nih.gov

A more nuanced version of this mechanism, known as donor-PET or d-PET, has been identified in some carbazole-based sensors. acs.orgacs.org In d-PET systems, the carbazole fluorophore acts as the electron donor, and the protonated amine/boronic acid group acts as the electron acceptor. acs.org This leads to an unusual fluorescence profile where the emission is diminished at acidic pH but intensified at neutral or basic pH, which is the opposite of the more common PET effect. nih.govacs.orgacs.org This d-PET mechanism has been leveraged to design sensors with improved photophysical properties and novel fluorescence responses for analytes like tartaric acid. acs.orgacs.org

Aggregation-Induced Emission (AIE) for Signal Amplification

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in a dilute solution become highly luminescent upon aggregation. This effect provides a powerful strategy for developing "turn-on" fluorescent sensors with high sensitivity and a low background signal. While direct AIE studies on this compound are specific, extensive research on closely related derivatives, such as water-soluble carbazole pyridinium boronic acid (CPBA), illustrates the principle effectively. researchgate.netrsc.org

In these systems, the carbazole group acts as the fluorophore. researchgate.net In dilute solutions, these molecules are typically in a monomeric state and exhibit weak fluorescence due to intramolecular rotations and other non-radiative decay pathways. frontiersin.orgmdpi.com However, the introduction of a target analyte, such as glucose, can induce the molecules to aggregate. researchgate.netrsc.org This aggregation is facilitated by the interaction between the boronic acid receptor and the analyte. researchgate.net In the aggregated state, intramolecular rotations are restricted, which blocks the non-radiative decay channels and activates the radiative pathway, leading to a significant enhancement of fluorescence emission. frontiersin.orgmdpi.com

For instance, studies on the CPBA sensor show that the addition of glucose leads to the formation of new, larger aggregates resulting from the complexation between the sensor and the sugar molecule. rsc.org This process promotes the stacking of the carbazole fluorophores, which can result in the formation of an excimer—an excited-state dimer that emits at a longer wavelength than the monomer. researchgate.netrsc.org This appearance of a new, red-shifted emission band upon aggregation is a hallmark of AIE-based sensing and serves as a strong, amplified signal for the presence of the analyte. researchgate.net The fluorescence emission intensity of a CPBA sensor was observed to increase by over 2100-fold upon the addition of glucose. researchgate.netrsc.orgrsc.org

Ratiometric Fluorescent Responses

Ratiometric fluorescence sensing is an advanced detection method that relies on measuring the ratio of fluorescence intensities at two different wavelengths. This approach offers greater precision and reliability compared to single-intensity measurements, as it can self-calibrate for environmental variations and instrumental fluctuations. Carbazole-based boronic acid sensors are well-suited for ratiometric detection, particularly when they exhibit AIE phenomena. researchgate.netnih.govrsc.org

In a typical ratiometric sensor based on a carbazole-boronic acid structure, the system displays two distinct emission bands: one corresponding to the monomeric form of the sensor and another corresponding to an aggregated or excimer state that is formed upon binding with an analyte. researchgate.netrsc.org The sensing mechanism involves monitoring the change in the ratio of the intensity of the new excimer band to the original monomer band.

A prime example is the selective ratiometric fluorescent response of the CPBA sensor towards glucose. researchgate.netrsc.org In the absence of glucose, the sensor exhibits fluorescence characteristic of its monomeric form. Upon the addition of glucose, aggregation is induced, leading to the appearance of a strong excimer emission at a longer wavelength (e.g., 517 nm). researchgate.net The ratio of the excimer-to-monomer emission intensity increases proportionally with the concentration of glucose, allowing for quantitative detection. rsc.org This ratiometric approach demonstrates high selectivity; the fluorescence intensity change for glucose can be over 2100-fold, while for other sugars like fructose, it is merely 2-fold. researchgate.netrsc.org This high degree of selectivity is reflected in the binding constants, where the constant for glucose (K = 2.3 × 10⁶ M⁻¹) was found to be 85 times greater than that for fructose. rsc.orgrsc.org

Table 1: Ratiometric Response of a Carbazole-Boronic Acid Derivative Sensor

Analyte Fluorescence Intensity Fold Change Binding Constant (K) Selectivity (vs. Fructose)
Glucose >2100 2.3 x 10⁶ M⁻¹ rsc.orgrsc.org 85x rsc.orgrsc.org
Fructose 2 Not Reported 1x

Data derived from studies on the carbazole pyridinium boronic acid (CPBA) sensor, a derivative of the title compound. researchgate.netrsc.orgrsc.org

pH Sensitivity and Environmental Influence on Sensor Performance

The performance of sensors based on this compound is significantly influenced by the pH of the medium. This sensitivity is rooted in the chemistry of the boronic acid group, which exists in equilibrium between a neutral, trigonal planar form [–B(OH)₂] and an anionic, tetrahedral boronate form [–B(OH)₃⁻]. nih.gov This equilibrium is pH-dependent and critically affects the sensor's ability to bind with diol-containing analytes like sugars. rsc.org

At lower pH values (e.g., pH 4.0), the boronic acid group is predominantly in its neutral, less reactive form. rsc.org As the pH increases into the alkaline range, the boronic acid deprotonates to form the anionic boronate ester, which has a much higher affinity for diols. rsc.orgnih.gov This pH-dependent property is a key factor in sensor design and operation. For example, research on the CPBA sensor demonstrated that it behaves differently in the absence and presence of glucose across a pH range of 4 to 10. researchgate.netrsc.org

The influence of pH on sensor performance can be summarized as follows:

Analyte Binding: The binding efficiency with sugars is typically much higher at alkaline pH where the anionic boronate form dominates. Studies have shown that for some carbazole-boronic acid sensors, a significant excimer emission upon glucose addition only develops at pH values greater than 8.5. rsc.org

Aggregation State: The pH can also influence the aggregation state of the sensor itself. At a low pH of 4.0, a sensor like CPBA may form aggregates through hydrogen bonding. rsc.org As the pH increases, the ionization to the boronate form increases hydrophilicity, which can lead to the dissociation of these aggregates. rsc.org

Fluorescence Properties: The change in hybridization of the boron atom from sp² (neutral) to sp³ (anionic) alters the electronic properties of the entire molecule, which can directly impact its fluorescence emission spectrum. nih.gov For some fluorophores, this can lead to a blue or red shift in the emission wavelength, providing another mechanism for pH sensing or influencing the ratiometric response. nih.gov

Table 2: Influence of pH on Carbazole-Boronic Acid Sensor Behavior

pH Range Boronic Acid State Aggregation Behavior (in absence of analyte) Binding Affinity for Diols
Acidic (e.g., pH 4) Neutral [–B(OH)₂] rsc.org Can form aggregates via hydrogen bonding rsc.org Low
Neutral to Alkaline Equilibrium shifts to Anionic [–B(OH)₃⁻] rsc.orgnih.gov Aggregates may dissociate due to increased hydrophilicity rsc.org High
Alkaline (e.g., pH > 8.5) Predominantly Anionic [–B(OH)₃⁻] rsc.org Forms strong aggregates upon analyte complexation rsc.org Optimal

Observations based on studies of carbazole-boronic acid derivatives. rsc.orgnih.gov

Integration with Molecularly Imprinted Polymers (MIPs) for Enhanced Selectivity

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have custom-made recognition sites that are complementary in shape, size, and functionality to a specific target molecule. The integration of fluorescent chemosensors with MIPs can significantly enhance the selectivity and robustness of the detection system. The boronic acid moiety is a common functional monomer used in the synthesis of MIPs for the detection of diol-containing compounds.

However, a review of the available scientific literature did not yield specific research or data on the direct integration of this compound with molecularly imprinted polymers for the purpose of chemosensing or biosensing. While the principles of using boronic acid-functionalized monomers to create MIPs are well-established, specific examples employing this particular carbazole derivative were not found in the searched results.

Theoretical and Computational Investigations

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum mechanical modeling methods used to investigate the electronic structure and excited-state properties of molecules. For carbazole-based boronic acid systems, these calculations are crucial for predicting geometries, electronic properties, and spectroscopic behavior.

A detailed study on the closely related 9H-Carbazole-9-(4-phenyl) boronic acid pinacol (B44631) ester (9-CPBAPE) utilized DFT with the B3LYP functional and the 6-311G(d,p) basis set. researchgate.net This level of theory is widely employed for organic molecules containing B, C, N, and O, as it provides a good balance between computational cost and accuracy. Such calculations can determine optimized molecular geometries, vibrational frequencies (for comparison with experimental IR and Raman spectra), and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.netresearchgate.net

TD-DFT calculations are subsequently used to predict the electronic absorption spectra (UV-Vis) by calculating the vertical excitation energies and oscillator strengths of electronic transitions. researchgate.netmdpi.com For instance, in carbazole-based dyes, the M06-2X functional has been used to calculate absorption wavelengths and electron transitions, providing insights into intramolecular charge transfer (ICT) characteristics. mdpi.com The choice of functional and basis set is critical and is often validated by comparing the calculated spectra with experimental data. researchgate.net

Table 1: Representative DFT Functionals and Basis Sets for Carbazole (B46965) Systems

FunctionalBasis SetTypical Application
B3LYP6-311G(d,p)Geometry optimization, electronic properties of carbazole boronic acid esters. researchgate.netresearchgate.net
M06-2X6-31G(d)UV-Vis spectra and excited state properties of carbazole-based dyes. mdpi.com
B3LYP6-31G(d)Geometry optimization and frontier molecular orbital visualization in TADF materials. rsc.org

This interactive table provides examples of computational methods used in the study of carbazole derivatives.

Elucidation of Photoinduced Electron Transfer (PET) Mechanisms

Photoinduced electron transfer (PET) is a fundamental process in many photofunctional materials, including fluorescent sensors. In the context of boronic acid-containing fluorophores, PET is often the mechanism responsible for changes in fluorescence upon saccharide binding.

Theoretical studies have been instrumental in elucidating PET mechanisms in related systems. For example, in fluorescent probes where a fluorophore is linked to a boronic acid, the binding of a diol (like a saccharide) to the boronic acid moiety can inhibit or modulate a PET process, leading to a change in fluorescence intensity. The anionic form of the boronic acid group, [R-B(OH)3]-, can act as an electron donor and participate in a PET process that quenches the fluorescence of the attached fluorophore. nih.gov Upon binding with a diol, the Lewis acidity of the boron center is altered, which in turn affects the efficiency of the PET process and restores fluorescence. nih.gov

Computational models can map out the potential energy surfaces of the ground and excited states to understand the thermodynamics and kinetics of the PET process. mdpi.com For instance, in the study of photoexcited N-ethylcarbazole, transient absorption spectroscopy combined with diffusional kinetic models based on Smoluchowski theory was used to determine the bimolecular rate coefficient for electron transfer. researchgate.net Such studies reveal that PET can occur from the first excited singlet state (S1) in competition with other photophysical processes like intersystem crossing to the triplet state (T1). researchgate.net For (4-(9H-Carbazol-9-yl)phenyl)boronic acid, it is hypothesized that the boronic acid group, particularly in its anionic form, can engage in PET with the photoexcited carbazole-phenyl moiety, a process that would be modulated by the presence of diols.

Prediction of Optical and Electronic Properties

Computational chemistry provides reliable predictions of key optical and electronic properties, which are vital for assessing a molecule's suitability for applications in organic electronics.

HOMO-LUMO Energy Gap: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic parameters. The HOMO level is related to the electron-donating ability of a molecule, while the LUMO level relates to its electron-accepting ability. The energy difference between them, the HOMO-LUMO gap, provides an estimate of the molecule's electronic excitation energy and chemical reactivity. researchgate.net DFT calculations on 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester have been used to determine these energy levels. researchgate.netresearchgate.net In carbazole-diketopyrrolopyrrole oligomers, the HOMO/LUMO levels were estimated to be in the range of -5.47/-3.99 eV to -5.32/-3.71 eV, depending on the conjugation length. nih.gov

Absorption and Emission Spectra: TD-DFT calculations can predict the UV-Vis absorption spectra by identifying the major electronic transitions. For many carbazole derivatives, the lowest energy absorption band corresponds to a π-π* transition, often with significant intramolecular charge transfer (ICT) character. researchgate.netmdpi.com The calculations reveal which parts of the molecule are involved in the electronic excitation. For example, in carbazole-based dyes, the HOMO is often localized on the electron-donating carbazole unit, while the LUMO is on the electron-accepting part of the molecule. mdpi.com This spatial separation of frontier orbitals is a key feature of donor-acceptor systems. rsc.org

Table 2: Calculated Electronic Properties of a Related Carbazole Derivative

PropertyCalculated ValueMethodReference
HOMO-LUMO Gap~3.84 eV (Optical)B3LYP/CAM-B3LYP researchgate.net
Major Absorption~200-400 nmTD-DFT researchgate.net

This interactive table presents calculated electronic properties for a related carbazole compound, illustrating the predictive power of computational methods.

Understanding Structure-Property Relationships through Computational Modeling

A key strength of computational modeling is its ability to establish clear relationships between a molecule's chemical structure and its functional properties. By systematically modifying the structure in silico, researchers can predict how these changes will affect the electronic and optical behavior of the material.

In carbazole-based systems, computational studies have shown that:

Substitution Effects: The introduction of electron-donating or electron-withdrawing groups at different positions on the carbazole or phenyl rings can significantly tune the HOMO and LUMO energy levels and, consequently, the emission color and charge-transport properties. mdpi.com

Planarity and Torsion Angles: The dihedral angle between the carbazole and the adjacent phenyl ring is a critical structural parameter. mdpi.com A more planar conformation generally leads to better π-conjugation, which can red-shift the absorption and emission spectra and enhance charge mobility. However, a twisted structure can be beneficial in some cases, for example, to suppress intermolecular π-π stacking and reduce aggregation-caused quenching in the solid state. mdpi.com

These computational insights are invaluable for the rational design of new carbazole-based materials with tailored properties for specific applications, such as host materials for OLEDs or sensitizers for solar cells. mdpi.comnih.gov

Molecular Dynamics Simulations in Related Carbazole Systems

While quantum mechanical methods like DFT are excellent for studying the properties of single molecules, Molecular Dynamics (MD) simulations are used to investigate the behavior of larger systems, such as molecular aggregates or polymer films, over time. MD simulations provide insights into the material's morphology, which is crucial for understanding the performance of organic electronic devices.

In the context of carbazole-based materials, MD simulations can be used to:

Study Aggregation and Film Morphology: For materials like poly(N-vinylcarbazole) (PVK), MD simulations have shown that carbazole moieties have a tendency to form face-to-face π-stacks. researchgate.net This stacking can create pathways for charge transport but can also lead to the formation of excimers, which can act as traps for triplet excitons and affect the efficiency of phosphorescent OLEDs. researchgate.net

Predict Thermal Properties: MD simulations can help in understanding the thermal stability and glass transition temperatures of carbazole-based polymers, which are important for the operational stability of devices. acs.org

Investigate Intermolecular Interactions: By simulating the interactions between molecules, MD can help to understand how materials pack in the solid state and how this packing influences charge transport and other bulk properties.

Structure Activity and Structure Property Relationships

Influence of Carbazole (B46965) Substitution Patterns on Electronic and Photophysical Behavior

The carbazole unit is a versatile scaffold whose electronic and photophysical properties can be precisely controlled through substitution. mdpi.com Functionalization at various positions on the carbazole ring (C-2, C-3, C-6, C-7, and N-9) is a common strategy to modulate the performance of organic electronic materials. nih.gov The electron-donating nature of the carbazole's nitrogen atom makes it an excellent hole-transporting moiety, a property that can be enhanced or altered by the addition of other chemical groups. mdpi.comresearchgate.net

Research has shown that the substitution pattern significantly impacts the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which in turn dictates the material's band gap and charge-carrier injection and transport capabilities. scientific.netresearchgate.net For instance, the introduction of phenyl moieties at the 3,6-positions of a carbazole core has been found to lower the triplet energy of the molecule. rsc.org Similarly, computational studies using Density Functional Theory (DFT) have demonstrated that substitutions can modulate the electron affinity of the carbazole radical and the energies of its excited states. acs.org This is particularly relevant in the design of host materials for blue Organic Light-Emitting Diodes (OLEDs), where the stability of the C-N bond can be influenced by substituents. acs.org

The effect of substitution is not limited to electronic levels; it also governs photophysical behavior. In a study on carbazole-based dyes, the introduction of chloro-substituents was shown to systematically alter the optical and nonlinear optical properties of the molecules. nih.gov The inherent photostability and high thermal stability of the carbazole core provide a robust platform for these modifications. rsc.org

Table 1: Effect of π-Bridge Substitution on the Electronic Properties of Carbazole-Based Dyes

This table illustrates how altering the π-bridge connecting a carbazole donor to an acceptor group influences the molecule's electronic properties, as calculated by DFT. A lower HOMO-LUMO gap generally corresponds to absorption at longer wavelengths.

Dye Nameπ-Bridge MoietyHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Source
CBA Benzene (B151609)-5.46-0.185.28 mdpi.com
CDA Diazine-5.51-0.255.26 mdpi.com
CCyA Cyclopentadiene-5.53-0.365.17 mdpi.com
CSILOA Silole-5.39-0.245.15 mdpi.com
CFLA Fluorene with Thiophene (B33073)-5.19-0.284.91 mdpi.com

Role of the Boronic Acid Moiety in Electronic Perturbations and Recognition Processes

The boronic acid group, -B(OH)₂, is not a passive component; it plays a crucial and multifaceted role. As a Lewis acid, it can reversibly and covalently bind with compounds containing 1,2- or 1,3-diols, such as sugars and glycoproteins, to form stable five- or six-membered cyclic esters. nih.govnih.govnih.gov This specific interaction is the foundation of its use in molecular recognition and sensing applications. nih.govmdpi.com

This binding event can trigger significant changes in the molecule's photophysical properties, particularly its fluorescence. nih.gov For example, a sensor based on a carbazole pyridinium (B92312) boronic acid was designed for glucose detection. rsc.orgresearchgate.net Upon binding to glucose, the sensor's fluorescence emission intensity changed by more than 2100-fold, demonstrating an aggregation-induced emission (AIE) phenomenon. rsc.orgresearchgate.net The binding affinity for glucose was found to be 85 times greater than for fructose, showcasing the high selectivity achievable through this recognition mechanism. rsc.orgresearchgate.net

Table 2: Analyte Recognition by a Carbazole-Based Boronic Acid Sensor

This table shows the binding constant and fluorescence response of a Carbazole Pyridinium Boronic Acid (CPBA) sensor towards different monosaccharides, highlighting its high selectivity for glucose.

AnalyteBinding Constant (K, M⁻¹)Fluorescence Intensity ChangeSource
Glucose 2.3 x 10⁶> 2100-fold increase rsc.orgresearchgate.net
Fructose 2.7 x 10⁴~ 2-fold increase rsc.orgresearchgate.net

Impact of Conjugation and Steric Effects on Optoelectronic Performance

The optoelectronic performance of materials derived from (4-(9H-Carbazol-9-yl)phenyl)boronic acid is heavily dependent on the extent of π-conjugation and the steric hindrance within the molecular structure. π-conjugation refers to the system of overlapping p-orbitals across adjacent single and multiple bonds, which allows for the delocalization of electrons. Extending this conjugated system is a primary strategy for tuning the electronic and optical properties of materials. rsc.org

A more extended π-conjugation generally leads to a smaller HOMO-LUMO energy gap. rsc.orgmdpi.com This reduction in the energy gap results in a bathochromic (red) shift in the material's absorption and emission spectra, meaning it absorbs and emits light at longer wavelengths. nih.gov Studies on donor-π-acceptor dyes have shown that modifying the π-bridge connecting the carbazole donor and the acceptor can significantly improve optoelectronic properties. For instance, including thiophene groups or a silicon heteroatom in the π-bridge can enhance charge transfer and reduce the band gap. mdpi.com The planarity of the molecule is crucial for effective π-conjugation; the rigid framework of carbazole helps maintain this planarity. researchgate.netrsc.org

Steric effects, which arise from the spatial arrangement of atoms, can counteract the effects of conjugation. Bulky substituents can twist the molecular backbone, disrupting planarity and reducing the effective conjugation length. This can lead to a hypsochromic (blue) shift in the spectra and affect charge transport properties. However, steric hindrance is also strategically employed to prevent undesirable intermolecular interactions, such as aggregation-caused quenching (ACQ) in the solid state, which can improve the efficiency of OLEDs. rsc.org The position of substituents is critical; for example, ortho-substituted aromatic boronic acids often deviate from expected electronic trends due to steric clashes that are absent in meta- and para-substituted analogues. smolecule.com

Table 3: Influence of π-Linker on the Properties of Carbazole-Based Dyes

This table demonstrates how the choice of π-linker affects the planarity (dihedral angle) and electronic properties of carbazole-based dyes. A smaller dihedral angle indicates a more planar structure, which generally enhances conjugation.

Dye IDπ-LinkerDihedral Angle (Θ)HOMO-LUMO Gap (eV)Max. Absorption (nm)Source
D1 Thiophene17.15°3.33430.7 nih.govresearchgate.net
D2 Pyrrole (B145914)36.41°3.48412.3 nih.govresearchgate.net
D5 Oxazole1.26°3.26417.8 nih.govresearchgate.net
D6 Thiazole1.39°3.23427.2 nih.govresearchgate.net

Engineering of Donor-Acceptor Architectures for Tunable Properties

A powerful strategy in modern materials science is the design of molecules with distinct electron-donating (D) and electron-accepting (A) components. researchgate.net The this compound is an ideal component for such D-A architectures. The carbazole group serves as a potent electron donor, while the boronic acid function can act as an acceptor, or the entire molecule can be coupled with stronger acceptors to create sophisticated D-A or D-π-A systems. rsc.orgmdpi.com

In these D-A systems, photoexcitation leads to an intramolecular charge transfer (ICT) from the donor (carbazole) to the acceptor. acs.org This ICT state is fundamental to the operation of many optoelectronic devices. The energy of the ICT state, and thus the color of the emitted light, can be precisely tuned by varying the strength of the donor and acceptor units and by modifying the π-bridge that connects them. rsc.orgmdpi.com

This molecular engineering allows for the creation of materials with tailored properties for specific applications. For example, by carefully balancing the D-A interaction, materials exhibiting Thermally Activated Delayed Fluorescence (TADF) can be developed, which are critical for creating highly efficient OLEDs that can harvest both singlet and triplet excitons. rsc.orgrsc.org Similarly, in the field of organic photovoltaics, the D-A interface is where charge separation occurs, and optimizing the energy levels of the donor and acceptor is key to maximizing device efficiency. nih.govacs.orgnih.gov The versatility of coupling the carbazole-boronic acid unit with various aromatic groups through reactions like the Suzuki-Miyaura coupling provides a straightforward path to a vast library of D-A compounds with tunable optoelectronic properties. nbinno.comnbinno.com

Medicinal Chemistry and Biological Relevance

Exploration of Carbazole (B46965) Derivatives as Potential Therapeutic Candidates

The carbazole skeleton is a key structural motif found in numerous natural and synthetic compounds with a wide range of biological activities. nih.govmdpi-res.com For over fifty years, carbazole derivatives have been a fertile source for the discovery of novel therapeutic agents, particularly in oncology. nih.govresearchgate.net Researchers have synthesized and tested a vast number of these derivatives, demonstrating their potential as anti-cancer, anti-inflammatory, anti-diabetic, and antimicrobial agents. nih.govmdpi-res.com

In the context of cancer therapy, carbazole derivatives have shown efficacy against various cancer cell lines, including breast, lung, and pancreas carcinomas, as well as leukemia. nih.govuib.no Their mechanisms of action are diverse and can involve inhibiting microtubule assembly, interfering with DNA topoisomerases, modulating kinase activity, and inducing apoptosis (programmed cell death). nih.govmdpi.com For instance, certain carbazole sulfonamides have been identified as potent anti-mitotic agents, while other derivatives exhibit significant cytotoxic effects against acute myeloid leukaemia (AML) cell lines. nih.govuib.no The compound (4-(9H-Carbazol-9-yl)phenyl)boronic acid serves as a crucial synthetic intermediate, providing a versatile platform for creating more complex carbazole-based molecules. chemimpex.comnbinno.com Its structure allows for further chemical modifications, enabling the systematic development of new compounds with potentially enhanced therapeutic properties and target specificity. uib.nonbinno.com

Carbazole Derivative ClassReported Therapeutic ActivityMechanism of Action HighlightReference
TetrahydrocarbazolesAnti-cancer activity against lung carcinoma (Calu1)Cytotoxicity (IC50 of 2.5 nM for most active compound) nih.gov
Carbazole SulfonamidesAnti-mitotic agent active against liver and breast cancer cell linesInhibition of microtubule assembly nih.gov
Monohydroxylated CarbazolesCytotoxic effect against acute myeloid leukaemia (AML)Induction of cytotoxicity in cancer cell lines uib.no
Ellipticine DerivativesAnticancerInduction of nuclear DNA damage mdpi.com

Preliminary Insights into Interactions with Biological Systems

The biological relevance of This compound can be inferred from the distinct interactive capabilities of its two primary components: the carbazole nucleus and the phenylboronic acid group.

The carbazole moiety is an electron-rich aromatic system and a potent hydrogen bond donor, which facilitates interactions with various biological macromolecules. researchgate.net Many carbazole derivatives exert their anticancer effects by targeting key cellular components. mdpi.com Studies have shown these derivatives can modulate the function of topoisomerases, tubulin, caspases, and various kinases, which are all critical for cancer cell survival and proliferation. mdpi.com

The phenylboronic acid (PBA) functionality introduces a unique mode of interaction. Boronic acids are Lewis acids that can form reversible covalent bonds with molecules containing diol groups, such as sugars and specific amino acid residues in proteins. nih.govmdpi.com This property is particularly relevant in cancer research. Cancer cell surfaces often overexpress sialoglycans (sialic acid-containing sugars), making them a potential target for PBA-containing molecules. nih.gov This selective binding capability has been explored for developing targeted drug delivery systems and diagnostic agents. nih.gov Furthermore, the boronic acid pharmacophore is the basis for successful drugs like Bortezomib , a proteasome inhibitor used in cancer therapy, which functions by forming a stable complex with a threonine residue in the proteasome's active site. mdpi.comnih.gov Therefore, This compound acts as a key building block for synthesizing compounds that could potentially interact with specific biological targets through its boronic acid group. chemimpex.com

Structural MoietyBiological Interaction TypePotential Biological TargetsReference
CarbazoleHydrogen bonding, π-stackingDNA, Tubulin, Kinases, Topoisomerases nih.govmdpi.comresearchgate.net
Phenylboronic AcidReversible covalent bondingDiols (e.g., cell surface sialic acids), Serine/Threonine residues in enzymes (e.g., proteasomes) nih.govmdpi.comnih.gov

Prospective Applications in Bioimaging

The carbazole unit is not only important for its biological activity but also for its excellent photophysical properties. researchgate.net Carbazoles are known for their favorable electron-donor ability, good planarity, excellent stability, and bright fluorescence, making them an ideal scaffold for developing fluorescent probes for bioimaging. researchgate.net Bioimaging provides valuable information for studying important life processes at a molecular level and can aid in medical diagnostics. researchgate.net

Carbazole-based fluorescent probes have been designed for a variety of applications, including:

Two-Photon Microscopy: Lanthanide complexes featuring carbazole-based antennas have been developed for two-photon microscopy imaging of live cells. nih.gov This technique uses near-infrared excitation, which allows for deeper tissue penetration and reduced photodamage. nih.gov

Targeted Organelle Imaging: By modifying the carbazole structure, researchers have created probes that specifically target and visualize cellular organelles. For example, halogen-modified carbazole derivatives have been synthesized for imaging lipid droplets, while other derivatives have been encapsulated in nanoparticles to image lysosomes in living cells. rsc.orgrsc.org

Sensing Biological Molecules: The fluorescent properties of carbazole derivatives can be designed to change upon interaction with specific molecules, allowing for their detection.

The compound This compound is a key building block in the synthesis of such advanced materials. Its structure combines the desirable fluorescent properties of the carbazole core with the reactive boronic acid handle, which can be used to attach the probe to other molecules or to modulate its electronic properties for specific imaging applications. nbinno.comresearchgate.net

Future Perspectives and Emerging Research Directions

Advancements in Scalable and Sustainable Synthetic Methodologies

The synthesis of carbazole (B46965) skeletons has traditionally relied on methods like the Grabe-Ullman, Clemo-Perkin, and Tauber reactions. rsc.orgrsc.org However, modern research is increasingly focused on developing more efficient, scalable, and environmentally friendly synthetic pathways. rsc.org Recent advancements include catalyst-mediated hydroarylations, C-H activations, annulations, and cyclization reactions. rsc.org For instance, a palladium-catalyzed intramolecular C-H activation has been reported for synthesizing functionalized carbazoles. rsc.org Another approach involves a one-pot, metal-free, and base-catalyzed synthesis of carbazole-based natural products, highlighting a move towards more sustainable processes. rsc.org

Development of Novel Device Architectures for Enhanced Performance

In the realm of organic electronics, (4-(9H-Carbazol-9-yl)phenyl)boronic acid and its derivatives are integral to the development of high-performance devices. chemimpex.com The carbazole unit's inherent photophysical and charge-transporting properties make it an excellent candidate for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic thin-film transistors (OTFTs). nbinno.comnbinno.comnih.gov

Researchers are exploring novel molecular architectures to optimize device performance. Star-shaped molecules, for example, which use a central core to link multiple carbazole-based arms, are being designed to create amorphous bipolar host materials with high thermal stability and triplet energy, which are crucial for efficient blue electrophosphorescent devices. rsc.org The design of such complex structures, facilitated by the reactivity of the boronic acid group, allows for precise tuning of electronic and optical properties. nbinno.com

New phenyl and phenylthienyl derivatives end-functionalized with carbazole have been synthesized and shown to exhibit p-channel characteristics in OTFTs. nih.gov Furthermore, polymers incorporating bis((9H-carbazol-9-yl)methyl)benzene units are being investigated for use in high-contrast electrochromic devices (ECDs). mdpi.com These polymers can be electrochemically synthesized and demonstrate reversible color changes in response to an applied voltage, making them suitable as electrode materials in next-generation displays and smart windows. mdpi.comresearchgate.net

Table 1: Performance of Electrochromic Devices (ECDs) with Carbazole-based Polymers

Polymer/PEDOT ECD Max. Transmittance Variation (ΔT) Wavelength (nm) Coloration Efficiency (η) Wavelength (nm)
P(bCmB-co-bTP)/PEDOT 40.7% 635 428.4 cm²∙C⁻¹ 635

Data sourced from a study on 1,4-Bis((9H-carbazol-9-yl)methyl)benzene-containing electrochromic polymers. mdpi.com

Multimodal Sensing Strategies and Miniaturization

The boronic acid functional group's ability to form reversible covalent bonds with cis-1,2- or 1,3-diols makes this compound a valuable component in chemical sensor fabrication. chemimpex.comnih.gov This interaction is the basis for developing sensors for biologically important molecules like sugars. nih.gov Carbazole derivatives, known for their favorable photophysical properties like high fluorescence quantum yields and large conjugated systems, serve as excellent fluorophores in these sensors. researchgate.netnih.gov

Emerging research focuses on creating multimodal sensors that can detect multiple analytes or provide information through different signaling pathways. For instance, carbazole-based fluorescent sensors are being developed for the detection of metal ions like Cu²⁺, where the interaction causes a detectable change in fluorescence, often through quenching or enhancement. researchgate.netnih.govnih.gov Some sensors exhibit a color change visible to the naked eye in addition to a fluorometric response. researchgate.net

A significant trend is the development of sensors that utilize aggregation-induced emission (AIE). nih.gov In one example, a water-soluble carbazole pyridinium (B92312) boronic acid was synthesized to act as a selective ratiometric fluorescent sensor for glucose. nih.govrsc.org The binding of glucose induces aggregation of the sensor molecules, leading to the formation of an excimer that emits light in the visible range. nih.gov Such strategies, combined with the push toward miniaturization, could lead to the development of compact, highly sensitive, and selective analytical devices for applications in biomedical diagnostics and environmental monitoring. nih.gov

Exploration of New Biological Targets and Diagnostic Tools

The application of this compound and related compounds in the biomedical field is a rapidly growing area of research. nbinno.com Boronic acids are recognized for their ability to target cis-diol-containing molecules, such as the sialic acids that are often overexpressed on the surface of cancer cells. nih.gov This targeting capability makes them promising agents for both cancer diagnostics and therapy. nih.gov

Researchers are designing boronic acid-conjugated systems for various diagnostic applications. These include fluorescent probes for the specific recognition and imaging of cancer cells. nih.gov The carbazole scaffold itself is found in many biologically active compounds, making its derivatives valuable intermediates in drug discovery and the synthesis of potential new drug candidates. nbinno.com In one study, several novel carbazole boronic acid derivatives were synthesized and evaluated for their efficacy in treating breast cancer, with some compounds showing significant inhibition of cancer cell growth in vitro. ijpsr.com

Future work will likely focus on identifying new biological targets beyond sialic acids and developing more sophisticated diagnostic tools. This includes the creation of boronic acid-based biosensors for detecting a range of biological species like glycoproteins, ribonucleic acids, and even whole bacteria or exosomes. nih.gov The integration of these specific recognition elements into advanced diagnostic platforms could lead to earlier and more accurate disease detection. nih.gov

Integration into Flexible Electronics and Wearable Sensor Technologies

The unique properties of carbazole-based materials make them highly suitable for the next generation of flexible and wearable electronic devices. Conjugated polymers derived from carbazoles offer high hole-transporting mobility, good solution processability, and the ability to have their optical properties tuned through structural modifications. mdpi.com These characteristics are essential for creating flexible OLED displays, conformable sensors, and wearable health monitors.

Polymers based on 1,4-bis((9H-carbazol-9-yl)methyl)benzene have been successfully used as electrode materials in flexible electrochromic devices. mdpi.com These devices can reversibly change color and transparency with an applied voltage, opening up applications in smart fabrics and adaptive camouflage. researchgate.netmdpi.com The incorporation of flexible substrates allows for the fabrication of devices that can bend and stretch without compromising performance.

For wearable technology, boronic acid-based sensors offer a promising route for non-invasive monitoring of physiological analytes. For example, a sensor for detecting dopamine (B1211576) has been developed using a field-effect transistor modified with a phenylboronic acid derivative. nih.gov The potential to create contact lenses that monitor tear glucose levels using photonic crystals embedded with boronic acids has also been explored. nih.gov The integration of this compound and its derivatives into such flexible and wearable platforms represents a key direction for future research, aiming to bridge the gap between advanced materials and practical, everyday technology.

Q & A

Basic: What are the standard synthetic routes for preparing (4-(9H-carbazol-9-yl)phenyl)boronic acid?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging its boronic acid functional group. A common protocol involves reacting 9H-carbazole derivatives with bromophenylboronic acid precursors in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a mixed solvent system (e.g., THF/H₂O or toluene/H₂O) at reflux temperatures . For example, coupling 4-bromophenylboronic acid with carbazole derivatives under inert atmospheres yields the target compound with >80% purity after recrystallization . Key parameters include catalyst loading (1-5 mol%), reaction time (12-48 hours), and temperature control (80-110°C).

Basic: How is the purity and structural integrity of this compound validated in academic research?

Methodological validation involves:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra confirm aromatic proton environments and boron connectivity (e.g., δ 8.36–8.47 ppm for carbazole protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., m/z 363.22 [M+H]⁺) ensures molecular formula accuracy .
  • Single-Crystal X-ray Diffraction : Resolves stereoelectronic properties and confirms boronic acid orientation in solid-state structures .
  • HPLC/GC Analysis : Quantifies purity (>95% as per Sigma-Aldrich standards) and detects residual solvents .

Basic: What are the primary research applications of this compound in materials science?

The compound serves as a key building block in:

  • OLED Emitters : Acts as an electron-transport layer or host material due to carbazole’s high triplet energy and boronic acid’s cross-linking capability. It enables efficient hole injection in NUV-OLEDs (e.g., achieving external quantum efficiency ηₑₓₜ of 5.25%) .
  • Polymer Synthesis : Used in hypercrosslinked polymers for CO₂ capture, where boronic acid groups facilitate post-synthetic modifications (e.g., Co(II)-phenanthroline coordination) .

Advanced: How can researchers address contradictions in photophysical data arising from synthetic impurities?

Contradictions in emission spectra or quantum yields often stem from trace impurities (e.g., unreacted carbazole or pinacol ester byproducts). Mitigation strategies include:

  • Purification Optimization : Column chromatography (silica gel, eluent: DCM/hexane) or recrystallization (ethanol/water mixtures) to remove polar/non-polar impurities .
  • Advanced Analytical Techniques : Time-resolved fluorescence spectroscopy to distinguish between intrinsic and impurity-induced emission .
  • Batch Consistency Checks : Cross-validate results using independent synthesis batches or commercial sources (e.g., Aladdin Chemical, >98% purity) .

Advanced: What methodologies improve the reactivity of this boronic acid in low-yielding Suzuki couplings?

Low yields (<50%) often result from steric hindrance at the carbazole-phenyl junction. Solutions include:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2 hours vs. 24 hours) and enhances coupling efficiency via rapid heating .
  • Precatalyst Systems : Use Pd(OAc)₂ with bulky phosphine ligands (e.g., SPhos) to stabilize the transition state .
  • Solvent Optimization : Switch to DMF or dioxane to improve boronic acid solubility and reduce aggregation .

Advanced: How does this compound’s electronic structure influence its performance in perovskite solar cells?

The carbazole moiety provides high hole mobility (µₕ ~10⁻⁴ cm² V⁻¹ s⁻¹), while the boronic acid group enables interfacial dipole engineering. In perovskite solar cells, it enhances hole extraction at the HTL/perovskite interface, reducing recombination losses. Methodological studies include:

  • Density Functional Theory (DFT) : Calculates HOMO/LUMO alignment (-5.3 eV/-1.8 eV) relative to perovskite bands .
  • Transient Absorption Spectroscopy : Probes charge transfer kinetics at sub-picosecond timescales .

Safety: What are the critical safety protocols for handling this compound in laboratory settings?

  • Acute Toxicity : Oral LD₅₀ >2,000 mg/kg (rat), indicating low acute toxicity but requiring standard PPE (gloves, goggles) .
  • Mutagenicity : Negative Ames test results; no genotoxic risk under typical handling conditions .
  • Storage : Store under inert atmosphere (N₂/Ar) at room temperature to prevent boronic acid oxidation .

Advanced: How can researchers leverage computational tools to predict this compound’s behavior in novel applications?

  • Molecular Dynamics (MD) Simulations : Model aggregation tendencies in solution (e.g., THF vs. DMSO) to optimize reaction conditions .
  • QSAR Modeling : Predict solubility (LogP ~2.46) and bioavailability for biological studies .
  • TD-DFT Calculations : Simulate UV-vis absorption spectra to guide OLED emitter design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.